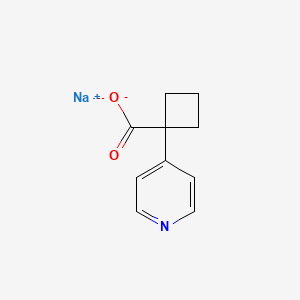

Sodium 1-(pyridin-4-yl)cyclobutane-1-carboxylate

Description

Sodium 1-(pyridin-4-yl)cyclobutane-1-carboxylate (CID 55265399) is a cyclobutane derivative featuring a pyridinyl substituent and a carboxylate salt. Its molecular formula is C₁₀H₁₁NNaO₂, with a sodium counterion enhancing solubility in polar solvents. Key structural and physicochemical properties include:

Properties

IUPAC Name |

sodium;1-pyridin-4-ylcyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.Na/c12-9(13)10(4-1-5-10)8-2-6-11-7-3-8;/h2-3,6-7H,1,4-5H2,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTXZMORHVXTAP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=NC=C2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10NNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-(pyridin-4-yl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the [2+2] photodimerization reaction, where functionalized cyclobutane molecules are generated . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Sodium 1-(pyridin-4-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

Sodium 1-(pyridin-4-yl)cyclobutane-1-carboxylate serves as a critical building block in organic synthesis. It is utilized to construct more complex molecules and study reaction mechanisms. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, enabling the introduction of different functional groups.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound into corresponding oxidized products | Potassium permanganate |

| Reduction | Reduces the compound using suitable reducing agents | Lithium aluminum hydride |

| Substitution | Introduces new substituents onto the pyridine ring | Various nucleophiles |

Biology

This compound is investigated for its interactions with biological pathways. Its structural features allow it to engage with specific molecular targets, influencing biological activity. Notably, this compound has been shown to act as an organic buffering agent in cell culture applications, maintaining pH levels crucial for cellular processes and enzyme activities .

Medicine

Research into potential therapeutic applications of this compound includes:

- Drug Development: The compound's unique structure makes it a candidate for new drug discoveries targeting various diseases.

- Antiviral Activity: Studies have focused on its efficacy against viral infections, particularly influenza A virus polymerase .

Case Study:

In a study investigating antiviral compounds, this compound demonstrated significant inhibition of viral replication at non-toxic concentrations .

Industry

In industrial applications, this compound is used in the development of advanced materials and specialty chemicals. Its properties allow for the creation of polymers with specific functionalities.

Mechanism of Action

The mechanism of action of Sodium 1-(pyridin-4-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in various binding interactions, while the cyclobutane ring provides structural rigidity. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

Molecular Formula : C₈H₁₅ClN₂O₂ (hydrochloride salt of the methyl ester).

Key Features :

- Functional Groups: Methyl ester, methylamino substituent on cyclobutane.

- Synthesis : Used as a starting material in the synthesis of complex spiro compounds (e.g., Reference Example 85, LCMS m/z 411 [M+H]+) .

- Properties : The hydrochloride salt improves crystallinity, while the methyl ester reduces solubility compared to sodium carboxylates.

Sodium (Pyridin-4-ylformohydrazido)methanesulfonate

Molecular Formula : C₇H₈N₃NaO₄S.

Key Features :

- Functional Groups : Pyridin-4-yl, hydrazido, and sulfonate groups.

- Purity : 95% (analytical grade) .

- Applications : Sulfonate groups enhance stability in aqueous media, making it suitable for biochemical assays.

| Property | This compound | Sodium (Pyridin-4-ylformohydrazido)methanesulfonate |

|---|---|---|

| Core Structure | Cyclobutane-carboxylate | Methanesulfonate-hydrazido |

| Bioactivity | Underexplored (novel compound) | Potential enzyme inhibition due to sulfonate group |

| Thermal Stability | Likely high (rigid cyclobutane) | Moderate (sulfonate may decompose at high temperatures) |

Ethyl 1-(Chlorosulfonyl)cyclobutane-1-carboxylate

Molecular Formula : C₇H₉ClO₄S (Category A1 compound).

Key Features :

- Functional Groups : Chlorosulfonyl and ethyl ester groups.

- Reactivity : Chlorosulfonyl group enables nucleophilic substitution (e.g., forming sulfonamides) .

Key Findings and Implications

- Structural Flexibility : The cyclobutane core in all compounds confers rigidity, but substituents dictate reactivity. Pyridinyl groups enhance π-π stacking in drug-receptor interactions, while sulfonates/sulfonyls broaden electrophilic reactivity.

- Sodium Carboxylate Advantage : The sodium salt of the target compound offers superior solubility over methyl esters or hydrochlorides, favoring aqueous-phase applications.

- Synthetic Gaps: Limited data on the sodium compound’s biological activity underscores the need for further studies, leveraging methods from related cyclobutane derivatives (e.g., LCMS and crystallography techniques ).

Biological Activity

Sodium 1-(pyridin-4-yl)cyclobutane-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article reviews the available literature on its biological activity, focusing on its efficacy against various pathogens, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- SMILES Notation : C1CC(C1)(C2=CC=NC=C2)C(=O)O

- InChIKey : JOLHBBPHSNWWQF-UHFFFAOYSA-N

Biological Activity Overview

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its activity has been evaluated against various bacterial strains, particularly those relevant in clinical settings.

Antimicrobial Activity

A high-throughput screening study reported the compound's effectiveness against Mycobacterium tuberculosis , with promising results indicating significant inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values for several analogs were assessed, showing that modifications to the structure could enhance activity while reducing cytotoxicity to human cells .

| Compound | Target Pathogen | MIC (µM) | Cytotoxicity (IC µM) |

|---|---|---|---|

| This compound | M. tuberculosis | 6.9 | >80 |

| 4PP-1 | M. tuberculosis | 6.3 | >80 |

| AAP | M. tuberculosis | 23 | 27 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyridine and cyclobutane moieties can significantly impact biological activity. For instance, substituents on the pyridine ring and variations in the cyclobutane structure were systematically explored to optimize potency and selectivity against bacterial targets while minimizing toxicity .

Key Findings from SAR Studies:

- Substitutions at the 4-position of the pyridine ring generally improved antibacterial activity.

- Introduction of bulky groups tended to enhance lipophilicity, which correlated with increased membrane permeability but required careful tuning to avoid excessive cytotoxicity.

Case Studies

Several case studies have documented the compound's efficacy:

- Study on Mycobacterium tuberculosis :

- Evaluation Against Gram-positive and Gram-negative Bacteria :

Q & A

Q. What are the recommended synthetic routes for Sodium 1-(pyridin-4-yl)cyclobutane-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is commonly employed: (i) Esterification : Suzuki-Miyaura coupling of methyl 1-(halophenyl)cyclobutane-1-carboxylate with pyridin-4-ylboronic acid derivatives using Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and bases (e.g., K₂CO₃) in DMF at 150°C under inert atmosphere . (ii) Saponification : Hydrolysis of the methyl ester group using NaOH or LiOH in aqueous THF/MeOH to yield the sodium salt. Optimize reaction time (8–12 hours) and temperature (50–70°C) to minimize side products. Monitor progress via LCMS (e.g., m/z 618 [M+H]+ for intermediates) and HPLC (retention time ~1.16 minutes under acidic conditions) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- LCMS : Confirm molecular ion peaks (e.g., [M+Na]+ or [M-H]⁻) and absence of unreacted intermediates.

- HPLC : Compare retention times against reference standards under TFA-modified mobile phases .

- 1H/13C NMR : Verify cyclobutane ring geometry (e.g., coupling constants for adjacent protons) and pyridin-4-yl aromatic signals.

- X-ray crystallography : For unambiguous confirmation, refine single-crystal data using SHELXL (space group and thermal parameters) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined when twinning or low-resolution data are encountered?

- Methodological Answer :

- Twinning : Use the TWIN/BASF commands in SHELXL to model twin domains. Apply restraints to bond lengths/angles to stabilize refinement.

- Low-resolution data : Employ the SWAT algorithm in SHELXE for phase extension and density modification. Validate with Rfree values and omit maps .

- Thermal motion : Apply anisotropic displacement parameters for non-hydrogen atoms, and use riding models for H-atoms.

Q. What experimental strategies resolve contradictions in solubility and stability data for this compound?

- Methodological Answer :

- Solubility : Perform systematic screening in buffered aqueous solutions (pH 4–10) and polar aprotic solvents (e.g., DMSO). Use dynamic light scattering (DLS) to detect aggregation.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify decomposition products (e.g., cyclobutane ring-opening or pyridine oxidation) via high-resolution MS .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and store under nitrogen with desiccants (silica gel) .

Q. How can the biological activity of this compound be evaluated in anti-cancer assays?

- Methodological Answer :

- In vitro screens : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare to analogs like 1-(pyridin-4-yl)thiazol-4-yl derivatives .

- Target identification : Perform kinase profiling or thermal shift assays to identify binding partners.

- Mechanistic studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry).

Methodological Considerations

Q. What analytical techniques are critical for distinguishing between stereoisomers or conformers of this compound?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA gradients.

- Vibrational CD (VCD) : Resolve enantiomers by comparing experimental and DFT-simulated spectra.

- NOESY NMR : Identify spatial proximity of cyclobutane protons to pyridin-4-yl groups to confirm chair vs. boat conformations .

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Parameter screening : Use Design of Experiments (DoE) to optimize catalyst loading, solvent polarity, and temperature.

- Byproduct analysis : Characterize side products (e.g., dehalogenated intermediates) via GC-MS or preparative TLC.

- Scale-up adjustments : Transition from batch to flow chemistry for improved heat/mass transfer .

Data Interpretation and Reporting

Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies involving this compound?

- Methodological Answer :

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) for IC₅₀/EC₅₀ calculations.

- Error propagation : Use bootstrap resampling to estimate confidence intervals for potency metrics.

- Synergy analysis : Apply the Chou-Talalay method for combination studies with standard chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.